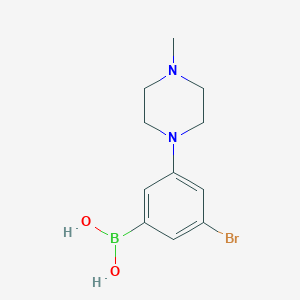

3-Bromo-5-(4-methylpiperazino)phenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-5-(4-methylpiperazino)phenylboronic acid is a boronic acid derivative with the molecular formula C11H16BBrN2O2. This compound is characterized by the presence of a bromine atom, a piperazine ring substituted with a methyl group, and a boronic acid functional group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(4-methylpiperazino)phenylboronic acid typically involves the following steps:

Bromination: The starting material, 3-bromoaniline, undergoes bromination to introduce the bromine atom at the desired position on the aromatic ring.

Piperazine Substitution: The brominated intermediate is then reacted with 4-methylpiperazine to form the piperazine-substituted aromatic compound.

Boronic Acid Formation: Finally, the piperazine-substituted intermediate is converted to the boronic acid derivative through a reaction with a boron-containing reagent, such as boronic acid or boronate ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow techniques and automated systems to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-5-(4-methylpiperazino)phenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, resulting in the formation of biaryl or styrene derivatives.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The bromine atom on the aromatic ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) are used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic acid group.

Substituted Aromatics: Formed through nucleophilic substitution of the bromine atom.

Aplicaciones Científicas De Investigación

3-Bromo-5-(4-methylpiperazino)phenylboronic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling.

Biology: Investigated for its potential as a ligand in biological assays and as a tool for studying enzyme mechanisms.

Medicine: Explored for its potential use in drug discovery and development, particularly in the design of kinase inhibitors and other therapeutic agents.

Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Mecanismo De Acción

The mechanism of action of 3-Bromo-5-(4-methylpiperazino)phenylboronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid reacts with the palladium complex, transferring the aryl or vinyl group to the palladium center.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or styrene product and regenerating the palladium catalyst.

Comparación Con Compuestos Similares

Similar Compounds

- 3-Bromo-5-(4-methylpiperazin-1-yl)phenylboronic acid

- 3-Bromo-5-(4-methylpiperidino)phenylboronic acid

- 3-Bromo-5-(4-methylmorpholino)phenylboronic acid

Uniqueness

3-Bromo-5-(4-methylpiperazino)phenylboronic acid is unique due to the presence of the 4-methylpiperazine group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and selectivity in chemical reactions, making it a valuable compound in various synthetic and research applications.

Actividad Biológica

3-Bromo-5-(4-methylpiperazino)phenylboronic acid (CAS No. 2096338-85-9) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as an enzyme inhibitor. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a phenylboronic acid moiety substituted with a bromine atom and a 4-methylpiperazino group. This structural configuration is significant for its interaction with biological targets, particularly in enzyme inhibition and cellular signaling pathways.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The boronic acid group can form reversible covalent bonds with serine and cysteine residues in enzymes, leading to inhibition of their activity. This property is particularly useful in targeting proteases and kinases involved in cancer progression.

- Anticancer Activity : Studies have indicated that compounds similar to this boronic acid derivative can induce apoptosis in cancer cells through DNA damage mechanisms and modulation of signaling pathways such as RAS-MAPK .

Anticancer Studies

Research has shown that this compound exhibits significant anticancer properties. For instance:

- Cytotoxicity Assays : In vitro studies demonstrated that this compound reduces cell viability in various cancer cell lines, including prostate cancer cells. At concentrations of 5 µM, it reduced cell viability to approximately 33% compared to untreated controls .

- Mechanistic Insights : The compound's mechanism involves the activation of reactive oxygen species (ROS), which selectively induces apoptosis in tumor cells while sparing normal cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Inhibition Zones : Tests against bacterial strains such as Staphylococcus aureus showed inhibition zones ranging from 7 mm to 13 mm, indicating moderate antibacterial activity .

Case Studies

- Prostate Cancer Treatment : A study involving phenylboronic acid derivatives demonstrated that compounds similar to this compound effectively reduced tumor growth rates in xenograft models. The results indicated more than 90% inhibition of tumor growth without significant toxicity to normal tissues .

- Selectivity in Cancer Cells : Another investigation highlighted the selectivity of boronic acids for cancerous over healthy cells, showcasing the potential for targeted therapies using these compounds .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other similar compounds:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Enzyme inhibition, ROS activation |

| Phenylboronic Acid Nitrogen Mustards | Very High | Low | DNA cross-linking |

| Other Boronic Acid Derivatives | Variable | Variable | Varies by substituent groups |

Propiedades

IUPAC Name |

[3-bromo-5-(4-methylpiperazin-1-yl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BBrN2O2/c1-14-2-4-15(5-3-14)11-7-9(12(16)17)6-10(13)8-11/h6-8,16-17H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKNZFDVGKUFHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Br)N2CCN(CC2)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BBrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.